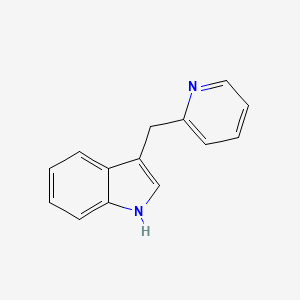

Indole, 3-(2-pyridylmethyl)-

Description

Significance of Indole (B1671886) and Pyridine (B92270) Scaffolds in Organic and Bioorganic Chemistry

The indole and pyridine rings are privileged structures, each possessing a unique profile of reactivity and biological relevance that makes them indispensable building blocks in synthetic and medicinal chemistry. Current time information in Bangalore, IN.researchgate.netnih.gov

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is one of the most widely distributed heterocyclic compounds in nature. mdpi.combohrium.com Its fundamental importance is highlighted by its presence in the essential amino acid tryptophan, which is a constituent of most proteins. researchgate.netbohrium.com Tryptophan also acts as the biosynthetic precursor for a vast array of secondary metabolites. bohrium.com In animals, this includes the vital neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which plays a critical role in the central nervous system. bohrium.com In the plant kingdom, indole-containing compounds include indole-3-acetic acid, a primary plant growth hormone, and a multitude of complex indole alkaloids, many of which possess potent pharmacological properties. researchgate.netmdpi.com This natural prevalence has made the indole scaffold a versatile pharmacophore in drug discovery, with derivatives being developed as anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.netbhu.ac.in

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational scaffold in chemistry. Current time information in Bangalore, IN.dovepress.com It is isoelectronic with benzene but has distinctly different properties due to the nitrogen atom's lone pair of electrons, which imparts basicity. Current time information in Bangalore, IN.dovepress.com Pyridine derivatives are ubiquitous, found in natural products like nicotine (B1678760) and essential vitamins such as niacin. Current time information in Bangalore, IN. Their applications are extensive, serving as key building blocks in the synthesis of numerous pharmaceuticals and agrochemicals, including insecticides and herbicides. dovepress.com Beyond bioactivity, the pyridine ring is a crucial component in materials science for creating polymers and dyes and serves as an important ligand in organometallic chemistry and asymmetric catalysis due to its ability to coordinate with metal ions. Current time information in Bangalore, IN.dovepress.com

Table 1: Comparative Properties of Indole and Pyridine Scaffolds

| Feature | Indole | Pyridine |

|---|---|---|

| Structure | Fused bicyclic (Benzene + Pyrrole) | Monocyclic 6-membered ring |

| Electronic Nature | π-excessive, electron-rich | π-deficient, electron-poor |

| Reactivity | Prone to electrophilic substitution, primarily at the C3-position. bhu.ac.in | Prone to nucleophilic substitution; undergoes electrophilic substitution with difficulty. nih.gov |

| Acidity/Basicity | Weakly acidic (pKa of N-H ~17) | Weakly basic (pKa of conjugate acid ~5.25). dovepress.com |

| Key Natural Examples | Tryptophan, Serotonin, Auxins. researchgate.netbohrium.com | Nicotine, Vitamin B3 (Niacin), Vitamin B6 (Pyridoxine). Current time information in Bangalore, IN. |

| Role in Drug Discovery | Core scaffold for anticancer, antiviral, and anti-inflammatory drugs. nih.govbhu.ac.in | Essential component in drugs for various therapeutic areas; used to enhance solubility. nih.gov |

| Coordination Chemistry | Can coordinate to metals via N1, C2, C3, or the π-system. cmu.eduresearchgate.net | Strong σ-donating ligand via the nitrogen lone pair. Current time information in Bangalore, IN. |

The fusion of heterocyclic rings into polycyclic frameworks is a powerful strategy in molecular design. cmu.eduacs.org This approach creates geometrically well-defined and rigid structures, which can enhance interaction efficiency and selectivity with biological targets like enzymes and receptors. bohrium.comcmu.edu Compared to their non-fused counterparts, fused systems often exhibit enhanced chemical stability and unique electronic properties. cmu.edu This structural rigidity and the precise three-dimensional orientation of substituents are highly desirable in the development of advanced pharmaceuticals for complex diseases. cmu.eduacs.org Furthermore, these systems are vital in designing functional materials, including organic semiconductors and catalysts, where their specific electronic and optical properties can be finely tuned. cmu.edu

Academic Rationale for Investigating the 3-(2-Pyridylmethyl) Substitution Pattern in Indole Chemistry

The specific linkage of a 2-pyridylmethyl group to the C3 position of indole creates a hybrid molecule, Indole, 3-(2-pyridylmethyl)-, that is of significant academic and practical interest. ontosight.ai This substitution pattern is not arbitrary; it is a deliberate design choice aimed at combining the distinct chemical attributes of both parent heterocycles to create a molecule with novel functionalities. ontosight.aiontosight.ai

The combination of indole and pyridine moieties into a single molecule can produce synergistic effects, leading to compounds with enhanced or novel biological activities. bohrium.comdovepress.com Numerous studies on indole-pyridine hybrids have demonstrated their potential as anticancer, anti-inflammatory, antimalarial, and antimicrobial agents. bohrium.comdovepress.com

A primary driver for investigating the 3-(2-pyridylmethyl)indole scaffold is its outstanding potential as a chelating ligand in coordination chemistry. The structure incorporates a soft, π-rich indole system and a hard, σ-donating pyridine nitrogen atom, connected by a flexible methylene (B1212753) bridge. This arrangement creates a bidentate ligand capable of binding to a wide variety of transition metals, such as palladium(II), copper(I), and iron(III). nih.govcmu.eduresearchgate.net The resulting metal complexes are themselves subjects of research for applications in catalysis, materials science, and as potential therapeutic agents. nih.govresearchgate.net The ability of the indole C2–C3 bond to also participate in metal binding further increases the versatility of this scaffold in forming novel organometallic structures. cmu.edu

Table 2: Examples of Metal Complexes Formed with Related Indole-Pyridine Hybrid Ligands

| Ligand Type | Metal Ion | Coordination Mode | Resulting Complex Application/Significance |

|---|---|---|---|

| 3-(Pyridylmethylamino)ethylindole | Palladium(II) | Binds via pyridine and amine nitrogens, forming a square-planar complex. researchgate.net | Investigated for cyclopalladation, where the indole ring can subsequently bind to the metal center. acs.orgresearchgate.net |

| N-(3-indolylmethyl)-N,N-bis(6-methyl-2-pyridylmethyl)amine | Copper(I) | Binds via three nitrogen atoms (two pyridine, one amine) to form a tetrahedral complex. cmu.edu | Demonstrates unique copper-indole bonding interactions relevant to bioinorganic chemistry. cmu.edu |

| Tris(2-pyridylmethyl)amine (TPA) Analogues | Iron(II)/Iron(III) | Tridentate binding via pyridine and amine nitrogens to form pseudo-octahedral complexes. nih.gov | Models for bioinorganic systems and catalysts for oxidation reactions. nih.gov |

| Indole-3-thiosemicarbazone | Copper(I), Silver(I) | Binds through the thione sulfur atom, often with other ligands like phosphines. nih.gov | Complexes exhibit potential as antimicrobial or anticancer agents. nih.gov |

The introduction of the 2-pyridylmethyl substituent at the C3-position of indole imparts a unique combination of electronic and steric characteristics. The methylene (-CH2-) linker provides conformational flexibility, while the pyridine ring itself introduces significant electronic and steric influences. nih.gov

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. When attached to the electron-rich C3 position of the indole, it acts as an electron-withdrawing group, modulating the electron density of the entire indole system. This electronic perturbation can alter the reactivity of the indole ring and the N-H bond, influencing its participation in further chemical transformations and its interactions with biological macromolecules. ontosight.ai

Steric Effects: The pyridylmethyl group possesses considerable steric bulk. This size and shape can direct the approach of reagents in subsequent reactions, a concept known as steric hindrance. In a biological context, this steric profile can enhance binding selectivity to a specific protein pocket while preventing off-target interactions. nih.gov The ability to modify substituents on the pyridine ring allows for the fine-tuning of these steric and electronic properties, a common strategy in the development of catalysts and drugs where small structural changes can lead to significant differences in performance and activity. tcichemicals.com The stabilization provided by such aromatic substituents is a known phenomenon in related chemical systems.

Historical Context of Indole Chemistry and Related Functional Molecules

The journey of indole chemistry is deeply rooted in the study of natural products. Its history began with the investigation of the vibrant blue dye, indigo. ontosight.ai In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. bhu.ac.in The name "indole" itself is a portmanteau of "indigo" and "oleum" (Latin for oil), reflecting its origin. evitachem.com By 1869, Baeyer had proposed the correct bicyclic structure, a fusion of a benzene ring and a pyrrole ring. ontosight.ai

The significance of the indole scaffold expanded dramatically in the 1930s with the discovery that it forms the core of many vital alkaloids, including the essential amino acid tryptophan and the neurotransmitter serotonin. ontosight.ai This realization spurred intense research, cementing indole's status as a "privileged scaffold" in medicinal chemistry. Its derivatives are found in a wide array of pharmacologically active compounds, from the anti-inflammatory drug indomethacin (B1671933) to anti-migraine agents like sumatriptan. ontosight.airesearchgate.net The inherent electronic properties of the indole ring, particularly the high electron density at the C3 position, make it a versatile building block for creating complex, functional molecules. bhu.ac.in

The ability to construct the indole core and its derivatives has been a central theme in organic synthesis for over a century. The evolution of these methods reflects the broader advancements in the field, moving from harsh reaction conditions to more efficient, selective, and environmentally benign strategies.

One of the earliest and most enduring methods is the Fischer Indole Synthesis , discovered by Emil Fischer in 1883. bhu.ac.inwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an aldehyde or ketone. bhu.ac.in While powerful for creating 2- and/or 3-substituted indoles, its application can be limited by the need for strong acids and high temperatures. wikipedia.orgtandfonline.com

Over the years, numerous other named reactions were developed to broaden the scope of indole synthesis. The Madelung Synthesis involves the base-catalyzed cyclization of N-acyl-o-toluidines, though it often requires very high temperatures. bhu.ac.in The Reissert Synthesis provides a route starting from o-nitrotoluene and diethyl oxalate (B1200264). bhu.ac.in These classical methods, while foundational, paved the way for more modern and versatile approaches.

The late 20th and early 21st centuries saw a surge in the development of new synthetic strategies, many focusing on the regioselective construction of substituted indoles. magtech.com.cn For a molecule like Indole, 3-(2-pyridylmethyl)-, methods for introducing substituents at the C3-position are particularly relevant. Friedel-Crafts-type reactions, Mannich reactions, and Michael additions are commonly used to alkylate the C3 position of a pre-formed indole ring. bhu.ac.in For instance, the synthesis of Indole, 3-(2-pyridylmethyl)- can be approached by reacting indole with 2-picoline derivatives or by reacting 3-indolecarboxaldehyde with a suitable pyridine precursor followed by reduction. ontosight.ai More advanced techniques involving transition-metal catalysis, such as palladium-catalyzed cross-coupling and ruthenium-catalyzed cycloisomerization, have further expanded the synthetic toolbox, allowing for the construction of highly functionalized indoles under milder conditions. acs.orgsnnu.edu.cn

Table 1: Key Methodologies in Indole Synthesis

| Synthesis Method | Year Discovered | Key Reactants | Typical Application |

|---|---|---|---|

| Fischer Indole Synthesis | 1883 | Arylhydrazone, Acid catalyst | Synthesis of 2,3-substituted indoles |

| Reissert Synthesis | - | o-Nitrotoluene, Diethyl oxalate | Synthesis of indole-2-carboxylic acids |

| Madelung Synthesis | - | N-acyl-o-toluidine, Strong base | Synthesis of (often 2-alkyl) indoles |

| Bartoli Indole Synthesis | - | Ortho-substituted nitroarene, Vinyl Grignard reagent | Synthesis of 7-substituted indoles |

| Transition-Metal Catalysis | Late 20th C. | Alkynylanilines, Palladium/Ruthenium catalysts | Regioselective synthesis of substituted indoles |

This table provides an interactive overview of seminal indole synthesis methods.

The pyridine ring, an electron-deficient heterocycle, is another cornerstone of medicinal chemistry and materials science. snnu.edu.cnresearchgate.net However, its electronic nature presents unique challenges for chemical modification. The nitrogen atom deactivates the ring towards electrophilic substitution and directs reactions to specific positions, making the selective functionalization of all carbon atoms a significant synthetic hurdle. snnu.edu.cnresearchgate.net

Historically, the synthesis of functionalized pyridines often relied on constructing the ring from acyclic precursors. researchgate.net Direct functionalization of a pre-existing pyridine ring, known as C-H functionalization, has become a major focus of modern synthetic chemistry due to its efficiency and step-economy. researchgate.net

The inherent reactivity of pyridine typically favors functionalization at the C2 and C4 positions. researchgate.net Creating the 2-pyridylmethyl moiety required for Indole, 3-(2-pyridylmethyl)- involves functionalizing the methyl group of 2-picoline (2-methylpyridine) or attaching a substituent to the C2 position of the pyridine ring. Post-synthetic functionalization of ligands like tris-(2-pyridylmethyl)amine has been explored, demonstrating methods to modify the methylene bridges. rsc.org Recent breakthroughs have focused on overcoming the innate reactivity patterns of pyridine. For example, strategies using temporary dearomatization or specialized directing groups have been developed to achieve the more challenging meta-selective (C3/C5) functionalization. snnu.edu.cn Furthermore, advanced methods involving organometallic reagents, such as the use of n-butylsodium to generate 4-sodiopyridines for subsequent reactions, have opened new pathways for functionalizing positions remote to the nitrogen atom. nih.govchemrxiv.org

Structure

3D Structure

Properties

CAS No. |

5580-44-9 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

3-(pyridin-2-ylmethyl)-1H-indole |

InChI |

InChI=1S/C14H12N2/c1-2-7-14-13(6-1)11(10-16-14)9-12-5-3-4-8-15-12/h1-8,10,16H,9H2 |

InChI Key |

REMGZSGXONUDEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=CC=CC=N3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indole, 3 2 Pyridylmethyl and Its Analogues

Retrosynthetic Approaches to the Indole (B1671886), 3-(2-pyridylmethyl)- Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.

Disconnection Strategies at the C(indole)-C(methylene) Bond

A primary retrosynthetic disconnection for Indole, 3-(2-pyridylmethyl)- involves cleaving the bond between the indole C3 position and the methylene (B1212753) bridge. This approach simplifies the target molecule into an indole nucleus and a 2-pyridylmethyl moiety.

This disconnection suggests a forward synthesis based on the alkylation of an indole ring with a suitable 2-pyridylmethyl electrophile. The indole ring is inherently nucleophilic at the C3 position, making it amenable to electrophilic substitution. nih.gov A common strategy to achieve this is the Friedel-Crafts alkylation. nih.govwikipedia.org

The key synthons and their corresponding synthetic equivalents are outlined below:

| Synthon | Synthetic Equivalent |

| Indole Anion (Nucleophile) | Indole, N-protected Indole, Indolyl-Grignard reagent |

| 2-Pyridylmethyl Cation (Electrophile) | 2-(Halomethyl)pyridine (e.g., 2-picolyl chloride), 2-Pyridylmethyl tosylate, 2-Pyridinecarboxaldehyde (via reductive amination) |

The reaction typically proceeds by activating the 2-pyridylmethyl group, for instance, by converting 2-pyridinemethanol (B130429) into a more reactive halide or tosylate. This electrophile can then react with indole, often in the presence of a Lewis acid or under conditions that favor nucleophilic substitution, to form the desired C-C bond. nih.gov Challenges in this approach can include overalkylation of the indole ring and potential side reactions at the indole nitrogen. nih.gov The use of N-protected indoles can mitigate some of these challenges.

Pathways for Indole Ring Formation Precursors

An alternative retrosynthetic strategy involves forming the indole ring with the 3-(2-pyridylmethyl) substituent already incorporated into one of the precursors. This approach relies on established indole ring synthesis methodologies, where the starting materials are designed to yield the target structure directly.

For example, considering the well-known Fischer indole synthesis, the disconnection would occur on the indole ring itself, leading to a phenylhydrazone precursor. This phenylhydrazone would be derived from phenylhydrazine (B124118) and a ketone that already contains the 2-pyridyl moiety.

Retrosynthetic Pathway via Fischer Indole Synthesis Precursor:

Indole, 3-(2-pyridylmethyl)- => Phenylhydrazone of 1-(pyridin-2-yl)propan-2-one (B1294891) => Phenylhydrazine + 1-(Pyridin-2-yl)propan-2-one

This strategy shifts the synthetic challenge from the final C-C bond formation to the synthesis of the appropriately substituted carbonyl compound.

Classical and Modern Indole Ring Annulation Strategies Applied to Indole, 3-(2-pyridylmethyl)-

Several classical and modern named reactions can be adapted for the synthesis of the Indole, 3-(2-pyridylmethyl)- scaffold.

Fischer Indole Synthesis and its Modern Variants

The Fischer indole synthesis is a robust and widely used method for constructing the indole core. wikipedia.orgthermofisher.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.com

To synthesize Indole, 3-(2-pyridylmethyl)-, the required precursor would be the phenylhydrazone of 1-(pyridin-2-yl)propan-2-one. The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgjk-sci.com

Reaction Scheme: Fischer Indole Synthesis

Phenylhydrazine + 1-(Pyridin-2-yl)propan-2-one --(Acid Catalyst, Heat)--> Indole, 3-(2-pyridylmethyl)- + NH₃

Modern variants of the Fischer synthesis offer milder reaction conditions and broader substrate scope. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling reaction to form the N-arylhydrazone precursor from an aryl bromide and a hydrazone, which can then undergo Fischer cyclization. wikipedia.orgorganic-chemistry.org This approach provides greater flexibility in accessing diverse starting materials. organic-chemistry.org

| Method | Key Features | Application to Target Synthesis |

| Classical Fischer Synthesis | Acid-catalyzed (e.g., HCl, ZnCl₂, PPA) thermal cyclization of arylhydrazones. wikipedia.orgalfa-chemistry.com | Requires synthesis of 1-(pyridin-2-yl)propan-2-one as the ketone precursor. |

| Buchwald Modification | Palladium-catalyzed formation of N-arylhydrazones from aryl bromides and hydrazones. wikipedia.orgorganic-chemistry.org | Allows for the coupling of bromobenzene (B47551) with the hydrazone of 1-(pyridin-2-yl)propan-2-one. |

Bartoli, Reissert, and Madelung Indole Syntheses

Other classical indole syntheses can also be conceptually applied, although they may present different strategic challenges.

Bartoli Indole Synthesis : This reaction typically involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to form a 7-substituted indole. wikipedia.orgjk-sci.com Adapting this method for a 3-substituted indole like the target molecule would require a non-standard precursor. While versatile for 7-substituted indoles, its direct application to synthesize Indole, 3-(2-pyridylmethyl)- is not straightforward. wikipedia.orgquimicaorganica.org

Reissert Indole Synthesis : The Reissert synthesis traditionally starts from an o-nitrotoluene and diethyl oxalate (B1200264) to produce indole-2-carboxylic acid. wikipedia.orgresearchgate.net To yield a 3-substituted product, a modified starting material, such as 2-nitro-α-(pyridin-2-yl)toluene, would be necessary. The synthesis involves condensation, reductive cyclization, and subsequent decarboxylation. wikipedia.org

Madelung Indole Synthesis : This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.orgresearchgate.net To form Indole, 3-(2-pyridylmethyl)-, the precursor would need to be N-(2-(pyridin-2-yl)acetyl)-o-toluidine. The strong basic conditions and high temperatures can limit the functional group tolerance of this reaction. wikipedia.org However, modern modifications have been developed to proceed under milder conditions. nih.gov

Transition Metal-Catalyzed Cyclization Reactions for Indole Formation

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for indole synthesis, offering high efficiency and regioselectivity. nih.gov

Palladium-Catalyzed Syntheses : Palladium catalysts are widely used for constructing C-C and C-N bonds. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of an alkyne with an o-haloaniline. rsc.org To synthesize the target molecule, one could envision a reaction between o-iodoaniline and a suitably designed alkyne, 3-(pyridin-2-yl)prop-1-yne, although regioselectivity could be a challenge. Another approach is the palladium-catalyzed intramolecular C-H activation/cyclization of N-allylanilines or related substrates. nih.gov

Copper-Catalyzed Syntheses : Copper catalysis offers a cost-effective and versatile alternative for indole synthesis. acs.org Copper-catalyzed methods can be employed for both C-N cross-coupling reactions to form key intermediates and for the direct C3-alkylation of pre-formed indole rings. researchgate.netresearchgate.net For instance, a copper-catalyzed borrowing hydrogen reaction between indole and 2-pyridinemethanol could directly yield Indole, 3-(2-pyridylmethyl)-. researchgate.net This method is highly atom-economical and environmentally benign.

Summary of Potential Catalytic Approaches

| Catalyst System | Reaction Type | Potential Precursors |

| Palladium | Larock Annulation | o-Iodoaniline, 3-(pyridin-2-yl)prop-1-yne |

| Palladium | Intramolecular C-H Activation | N-Substituted anilines with an appropriate alkenyl or alkynyl side chain containing the pyridyl group. |

| Copper | C3-Alkylation (Borrowing Hydrogen) | Indole, 2-Pyridinemethanol |

| Copper | Intramolecular C-N Coupling | o-Halobenzaldehydes and amino esters containing the pyridyl moiety. acs.org |

These modern catalytic methods provide powerful tools for the synthesis of complex indole derivatives like Indole, 3-(2-pyridylmethyl)-, often with improved yields and milder conditions compared to classical methods.

Regioselective Functionalization at the Indole C-3 Position (including introduction of the pyridylmethyl group)

The introduction of substituents at the C-3 position of the indole nucleus is a cornerstone of indole chemistry due to the inherent electronic properties of the ring system. ksu.edu.sanih.gov The pyrrole (B145914) moiety of indole is significantly more electron-rich than the fused benzene (B151609) ring, making it the primary site for chemical modification. quimicaorganica.orgquora.com

The C-3 position of indole is the most nucleophilic and therefore the preferred site for electrophilic substitution. ksu.edu.sabhu.ac.in This regioselectivity is governed by the superior stability of the cationic intermediate (indoleninium ion) formed upon attack at C-3. ksu.edu.sabhu.ac.in In this intermediate, the positive charge can be stabilized via delocalization of the nitrogen's lone pair of electrons without disrupting the aromaticity of the benzene ring, a stabilization pathway not available for the intermediate formed from C-2 attack. ksu.edu.sabhu.ac.in

The introduction of the 2-pyridylmethyl group at the C-3 position can be achieved through reactions analogous to classical electrophilic alkylations. bhu.ac.in For instance, reacting indole with an electrophilic source of the pyridylmethyl group, such as 2-(halomethyl)pyridine or 2-pyridylmethanol under acidic conditions, can lead to the desired C-3 substituted product. This is similar to the well-established alkylation of indole with methyl iodide, which predominantly yields 3-methylindole. ksu.edu.sabhu.ac.in Another classical C-3 functionalization, the Mannich reaction, which yields 3-(dimethylaminomethyl)indole (gramine), highlights the high reactivity of this position and provides a versatile intermediate for introducing other 3-substituents. ksu.edu.saquimicaorganica.orgbhu.ac.in

Table 1: Comparison of Intermediates in Electrophilic Substitution of Indole

| Site of Attack | Intermediate Structure | Stability | Rationale |

| C-3 | Indoleninium ion | More Stable | Positive charge is stabilized by the lone pair on the nitrogen atom while maintaining the aromaticity of the benzene ring. ksu.edu.sabhu.ac.in |

| C-2 | Cationic intermediate | Less Stable | Stabilization by the nitrogen lone pair would disrupt the aromatic sextet of the fused benzene ring. ksu.edu.sabhu.ac.in |

While direct C-3 metalation of N-H indole is challenging due to the higher acidity of the N-H proton, cross-coupling strategies offer a powerful alternative for C-3 functionalization. bhu.ac.in N-metallated indoles, such as indolyl Grignard reagents (1-indolylmagnesium halides), serve as effective nucleophiles. bhu.ac.in These reagents react with electrophiles, including 2-(halomethyl)pyridines, to selectively form a new carbon-carbon bond at the C-3 position. bhu.ac.in

Transition-metal-catalyzed reactions have also emerged as a key tool. However, for direct C-H functionalization, achieving C-3 selectivity over the often-favored C-2 position requires careful control of reaction conditions or the use of specific directing groups. researchgate.net Methodologies for the regioselective C-3 alkylation of indoles with alcohols have been developed that operate without transition metals, instead utilizing an oxidant like nitrobenzene (B124822) in the presence of a strong base. nih.gov

Directed C-H Functionalization Strategies for Indole, 3-(2-pyridylmethyl)- Derivatives

Once the Indole, 3-(2-pyridylmethyl)- core is assembled, further functionalization can be achieved through directed C-H activation, a modern synthetic tool that allows for the modification of otherwise unreactive C-H bonds with high regioselectivity. nih.gov

The nitrogen atom of the pyridine (B92270) ring is an excellent Lewis base and can function as a powerful directing group by coordinating to a transition metal center. nih.gov This coordination brings the catalyst into close proximity to specific C-H bonds, enabling their selective activation and functionalization. wikipedia.orgbaranlab.org In derivatives of Indole, 3-(2-pyridylmethyl)-, the pyridyl nitrogen can direct a metal catalyst (e.g., Palladium, Rhodium, Iridium) towards the C-2 position of the indole ring or a C-H bond on the pyridine ring itself. nih.govresearchgate.net Studies on related N-substituted pyridylmethyl indoles have confirmed that the pyridyl group effectively directs functionalization to the C-2 position of the indole. nih.govacs.org

Table 2: Examples of Pyridyl-Directed C-H Functionalization

| Substrate | Directing Group Position | Catalyst | Position Functionalized | Reaction Type |

| N-(2-pyridylmethyl)-indole | Indole N1 | PdCl₂ | Indole C-2 | Alkenylation nih.gov |

| N-(2-pyridyl)sulfonylindole | Indole N1 | PdCl₂(MeCN)₂ | Indole C-2 | Alkenylation nih.gov |

| N-Aryl Indole | Indole N1 (with 3-alkyl-2-pyridyl DG) | Iridium | Indole C-2 | Silylation researchgate.net |

Controlling regioselectivity between the C-2 and C-3 positions is a central theme in indole synthesis. nih.gov With the C-3 position occupied by the 2-pyridylmethyl group, subsequent electrophilic attack is generally expected to occur at the C-2 position. ksu.edu.sabhu.ac.in However, transition-metal-catalyzed C-H activation offers a more nuanced and powerful level of control.

The choice of catalyst and directing group is paramount in dictating the site of functionalization. chemrxiv.org For instance, while the inherent reactivity of the 3-substituted indole might favor C-2 functionalization, the pyridyl nitrogen in the substituent acts as an internal directing group, reinforcing this preference under catalytic conditions. nih.gov This allows for the selective introduction of a variety of functional groups, such as aryl, alkyl, or silyl (B83357) groups, at the C-2 position. researchgate.net In some systems, the choice of metal catalyst itself can switch the regioselectivity; for example, a photocatalyst might favor C-2 functionalization while a copper catalyst directs the same reagent to the C-3 position of an unsubstituted indole. rsc.org

Derivatization of the Pyridyl Moiety and the Indole Nitrogen

Beyond the indole core, both the pyridyl ring and the indole nitrogen offer sites for further molecular diversification. ksu.edu.sa

The pyridine ring within the 3-(2-pyridylmethyl) substituent can be modified using strategies developed for pyridine chemistry. Directed ortho-metalation (DoM) is a particularly effective method for functionalizing pyridine rings with high regioselectivity. clockss.orgnih.gov This involves using a directing metalating group (DMG) on the pyridine to guide deprotonation by a strong base (like an alkyllithium) to an adjacent position, which can then be trapped with an electrophile. clockss.orgorganic-chemistry.org

The indole nitrogen retains its N-H bond, which can be readily functionalized. Deprotonation with a strong base, such as sodium hydride (NaH), generates a nucleophilic indolide anion. youtube.com This anion can then participate in substitution reactions with a wide array of electrophiles, such as alkyl halides or acyl chlorides, to afford N-alkylated or N-acylated products. nih.govnih.govrsc.orgnih.gov This N-alkylation is a robust and widely used method for introducing diversity and modulating the biological and physical properties of indole-containing compounds. mdpi.com

Substitution on the Pyridine Ring

The introduction of substituents onto the pyridine ring of "Indole, 3-(2-pyridylmethyl)-" is crucial for modulating its physicochemical and biological properties. Methodologies for achieving this often involve the synthesis of appropriately substituted pyridine precursors prior to their coupling with the indole nucleus.

One versatile approach involves the remodeling of (aza)indole or benzofuran (B130515) skeletons to generate highly functionalized pyridines. nih.gov This ring cleavage methodology allows for the synthesis of pyridines with diverse substitution patterns, which can then be utilized to prepare analogues of "Indole, 3-(2-pyridylmethyl)-". For instance, N-substituted 3-formyl (aza)indoles can react with various β-ketoesters, sulfones, or phosphonates to yield 2-alkyl/aryl, 3-electron-withdrawing group substituted pyridines. nih.gov The reaction proceeds through an in situ generated β-aminoacrylate, which undergoes an aldol-type reaction with the 3-formyl (aza)indole. nih.gov This method demonstrates broad substrate scope, tolerating various substituents on the (aza)indole ring, including electron-donating and electron-withdrawing groups. nih.gov

| Starting Material | Reagent | Product | Yield (%) | Reference |

| N-Phenylsulfonyl-3-formylindole (bromo substituted) | Ethyl acetoacetate | Bromo-substituted 5-aminoaryl pyridine | Moderate | nih.gov |

| N-Phenylsulfonyl-3-formylindole (nitro substituted) | Ethyl acetoacetate | Nitro-substituted 5-aminoaryl pyridine | Good | nih.gov |

| N-Benzyl-3-formylindole | Ethyl acetoacetate | Benzyl-substituted 5-aminoaryl pyridine | Good-Exc | nih.gov |

| 3-Formyl-7-azaindole | Ethyl acetoacetate | o-Aminopyridyl-conjugated pyridine | Good | nih.gov |

Another strategy focuses on the synthesis of substituted pyridines from non-indole precursors, which are subsequently used to introduce the pyridylmethyl moiety at the C3 position of indole. A three-component synthesis of polysubstituted pyridines has been developed, which involves a catalytic intermolecular aza-Wittig reaction to form 2-azadienes, followed by their Diels-Alder reactions. This two-pot process can utilize a range of aryl and heteroaromatic aldehydes, providing access to diverse tri- and tetrasubstituted pyridines.

N-Substitution of the Indole Nitrogen

Modification of the indole nitrogen in "Indole, 3-(2-pyridylmethyl)-" offers another avenue for structural diversification and property tuning. Both N-alkylation and N-arylation methods have been extensively explored for indole derivatives in general, and these can be applied to the target compound.

N-Alkylation: The N-alkylation of indoles can be achieved under various conditions. A common method involves the deprotonation of the indole NH with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. youtube.com This SN2 reaction is generally efficient for primary alkyl halides. youtube.com For more complex alkyl groups, transition metal-catalyzed methods have been developed. For instance, an iron-catalyzed N-alkylation of indolines followed by oxidation provides a selective route to N-alkylated indoles. nih.gov This method utilizes a tricarbonyl(cyclopentadienone) iron complex as the catalyst and alcohols as the alkylating agents. nih.gov Copper-catalyzed N-alkylation of indoles using N-tosylhydrazones has also been reported as an efficient method. rsc.org Furthermore, an intermolecular and enantioselective aza-Wacker-type reaction has been developed for the N-alkylation of indoles with alkenols, offering a route to chiral N-alkylated indoles. nih.gov

N-Arylation: The N-arylation of indoles is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. nih.govnih.gov Palladium-catalyzed N-arylation has been shown to be effective using bulky, electron-rich phosphine (B1218219) ligands, enabling the coupling of indoles with aryl iodides, bromides, chlorides, and triflates. organic-chemistry.org Copper-catalyzed procedures also represent a significant portion of N-arylation methodologies for indoles. nih.gov In addition to metal-catalyzed approaches, transition-metal-free methods for N-arylation have been developed, utilizing reagents like diaryliodonium salts. mdpi.com

| Reaction Type | Catalyst/Reagent | Substrates | Key Features | Reference |

| N-Alkylation | ||||

| SN2 | Sodium Hydride, Alkyl Halide | Indole, Primary Alkyl Halides | Straightforward, efficient for simple alkyl groups. | youtube.com |

| Iron-Catalyzed | Tricarbonyl(cyclopentadienone) iron complex | Indoline, Alcohols | Selective N-alkylation followed by oxidation. | nih.gov |

| Copper-Catalyzed | Copper Iodide, Tri(p-tolyl)phosphine | Indole, N-Tosylhydrazones | Direct N-alkylation. | rsc.org |

| Aza-Wacker Reaction | Palladium Catalyst | Indole, Alkenols | Enantioselective, forms chiral N-alkylated indoles. | nih.gov |

| N-Arylation | ||||

| Buchwald-Hartwig | Palladium Catalyst, Bulky Phosphine Ligands | Indole, Aryl Halides/Triflates | Broad substrate scope, mild conditions. | organic-chemistry.org |

| Ullmann Condensation | Copper Catalyst | Indole, Aryl Halides | Classic method for N-arylation. | nih.gov |

| Metal-Free | Diaryliodonium Salts | Indole, Diaryliodonium Salts | Avoids transition metal contamination. | mdpi.com |

Catalytic and Green Chemistry Approaches in the Synthesis of Indole, 3-(2-pyridylmethyl)-

The principles of green chemistry and the use of catalytic methods are increasingly integral to the synthesis of complex molecules like "Indole, 3-(2-pyridylmethyl)-". These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Photocatalytic and Enzymatic Cascade Reactions

Photocatalytic Reactions: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. kaust.edu.sa In the context of indole synthesis, photocatalysis can be employed for C-H activation and the formation of new carbon-carbon or carbon-heteroatom bonds. kaust.edu.sa For instance, the synthesis of indoles via photoinduced nitrene C-H insertion has been demonstrated. rsc.org Diastereoselective dearomatization of indoles via photocatalytic hydroboration has also been achieved using a heterogeneous carbon nitride catalyst, offering a metal-free approach to functionalized indolines. nih.gov While specific applications to "Indole, 3-(2-pyridylmethyl)-" are still emerging, these methodologies hold significant promise for its synthesis and functionalization.

Enzymatic Cascade Reactions: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can catalyze complex transformations with high stereo- and regioselectivity under mild aqueous conditions. The development of photoenzymatic one-pot hybrid systems, combining photocatalysis and enzyme catalysis, has been explored for the synthesis of 3,3-disubstituted indole-2-ketones from N-methyl indoles. rsc.org Furthermore, enzymatic strategies are being developed for the synthesis of various indole-based heterocycles. acs.orgresearchgate.net These approaches, while not yet specifically reported for "Indole, 3-(2-pyridylmethyl)-", represent a frontier in the green synthesis of complex indole alkaloids.

Metal-Free and Electrochemical Synthetic Methods

Metal-Free Synthesis: The development of metal-free synthetic methods is a key goal in green chemistry to avoid the costs and potential toxicity associated with transition metal catalysts. Metal-free oxidative coupling of arylmethylamines with indoles using molecular oxygen as a green oxidant has been developed for the synthesis of bis(indolyl)methanes. nih.gov Additionally, a metal-free and regiospecific synthesis of 3-arylindoles has been achieved through an organic acid-base promoted reaction. rsc.org Transition-metal-free C3 arylation of indoles with aryl halides promoted by KOtBu has also been reported. nih.gov A transition-metal-free [3+3] annulation of indol-2-ylmethyl carbanions to nitroarenes provides a novel route to indolo[3,2-b]quinolines. beilstein-journals.org These metal-free approaches offer sustainable alternatives for the synthesis of "Indole, 3-(2-pyridylmethyl)-" analogues.

Electrochemical Synthesis: Electrochemical methods provide a powerful and sustainable platform for organic synthesis, often avoiding the need for stoichiometric chemical oxidants or reductants. Electrosynthesis can be used to generate reactive intermediates under mild conditions. The electrochemical synthesis of bisindolylmethanes from indoles and ethers has been reported, utilizing LaCl3 as a catalyst. researchgate.net While direct electrochemical synthesis of "Indole, 3-(2-pyridylmethyl)-" has not been extensively documented, the broader applications of electrochemistry in indole functionalization suggest its potential for future synthetic strategies.

Comprehensive Spectroscopic and Structural Elucidation of Indole, 3 2 Pyridylmethyl

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound and investigating its fragmentation pathways. For "Indole, 3-(2-pyridylmethyl)-", with a molecular formula of C14H12N2, the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition with high accuracy.

A plausible primary fragmentation pathway for the protonated molecule [M+H]+ would involve the cleavage of the C-C bond between the methylene (B1212753) group and the indole (B1671886) ring. This would lead to the formation of a stable pyridin-2-ylmethyl cation and a neutral indole molecule, or vice versa. Another possibility is the formation of a tropylium-like ion from the pyridine (B92270) ring. The fragmentation of the indole moiety itself is also well-documented, often involving the loss of small molecules like HCN. researchgate.net

Table 1: Predicted Major Fragment Ions of Protonated Indole, 3-(2-pyridylmethyl)- in HRMS

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

| [C8H7N]+ | Indole cation | 117.0578 |

| [C6H6N]+ | Pyridin-2-ylmethyl cation | 92.0500 |

| [C7H7]+ | Tropylium ion | 91.0548 |

Note: This table is predictive and based on general fragmentation principles and data from analogous compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. A full assignment of the ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) NMR techniques, would unequivocally confirm the connectivity of "Indole, 3-(2-pyridylmethyl)-".

Although a complete, published NMR dataset for "Indole, 3-(2-pyridylmethyl)-" could not be located, the expected chemical shifts can be predicted based on the known spectra of indole and substituted pyridines. The protons and carbons of the indole ring will show characteristic shifts, with the protons on the pyrrole (B145914) ring being particularly distinct. The protons of the pyridyl group will appear in the aromatic region, and the methylene bridge protons will present as a singlet.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Indole Moiety in CDCl₃ Data based on Indole

| Proton | Chemical Shift (ppm) |

| H-1 (NH) | ~8.10 |

| H-2 | ~6.50 |

| H-3 | ~7.20 |

| H-4 | ~7.65 |

| H-5 | ~7.10 |

| H-6 | ~7.15 |

| H-7 | ~7.60 |

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Indole Moiety in CDCl₃ Data based on Indole

| Carbon | Chemical Shift (ppm) |

| C-2 | ~124.5 |

| C-3 | ~102.3 |

| C-3a | ~128.0 |

| C-4 | ~120.8 |

| C-5 | ~122.1 |

| C-6 | ~119.8 |

| C-7 | ~111.1 |

| C-7a | ~135.7 |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, confirming the proton connectivity within the indole and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) would provide direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is key to identifying the connectivity between different parts of the molecule. It would show correlations between protons and carbons that are two or three bonds away. For instance, correlations between the methylene protons and carbons of both the indole and pyridine rings would confirm the 3-(2-pyridylmethyl) substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is valuable for conformational analysis, such as the relative orientation of the indole and pyridine rings.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to differences in molecular conformation and packing. ipb.pt While no solid-state NMR studies have been reported for "Indole, 3-(2-pyridylmethyl)-", this technique could be employed to investigate its solid-state forms and identify any potential tautomeric equilibria.

X-ray Crystallography for Solid-State Molecular Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of "Indole, 3-(2-pyridylmethyl)-", confirming its molecular geometry. As the molecule is achiral, the concept of absolute configuration does not apply.

While the crystal structure of "Indole, 3-(2-pyridylmethyl)-" has not been reported, studies on other indole derivatives provide insights into the types of intermolecular interactions that can be expected. researchgate.netcardiff.ac.uk

The arrangement of molecules in a crystal lattice is governed by various intermolecular interactions. For "Indole, 3-(2-pyridylmethyl)-", the following interactions would likely play a significant role in its crystal packing:

Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor and can form hydrogen bonds with the nitrogen atom of the pyridine ring of a neighboring molecule, or with other acceptor groups if present.

π-π Stacking: The aromatic indole and pyridine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant driving force in the packing of many aromatic compounds. nih.gov The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements. researchgate.net

C-H···π Interactions: Weak hydrogen bonds between C-H groups and the π-systems of the aromatic rings can also contribute to the stability of the crystal lattice. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for functional group identification. The combination of IR and Raman spectroscopy offers a comprehensive vibrational profile, as some modes may be more active in one technique than the other.

Although specific IR and Raman spectra for "Indole, 3-(2-pyridylmethyl)-" are not available, the expected characteristic vibrational frequencies can be inferred from the spectra of indole and 3-methylindole.

Table 4: Representative Vibrational Frequencies (cm⁻¹) for the Indole Moiety Data based on Indole and 3-Methylindole

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

| N-H stretch | 3400-3500 | IR, Raman |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch (CH₂) | 2850-2960 | IR, Raman |

| C=C ring stretch (indole) | 1450-1620 | IR, Raman |

| C=C/C=N ring stretch (pyridine) | 1400-1600 | IR, Raman |

| N-H bend | 1500-1550 | IR |

| C-H bend | 700-900 | IR |

The IR spectrum would be dominated by a sharp N-H stretching band around 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge would be observed below 3000 cm⁻¹. The "fingerprint" region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching modes of the entire molecule, which would be unique to its structure. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings. nih.gov

Characterization of N-H Stretching and Aromatic Ring Vibrations

The infrared (IR) spectrum of Indole, 3-(2-pyridylmethyl)- provides crucial information regarding its functional groups and the vibrational modes of its constituent aromatic rings. The indole moiety exhibits a characteristic N-H stretching vibration, which is a key diagnostic peak. In related indole compounds, this stretching frequency is typically observed in the region of 3400-3500 cm⁻¹. For instance, the N-H stretching vibration in indole itself is reported at 3406 cm⁻¹. The precise position of this band in Indole, 3-(2-pyridylmethyl)- would be sensitive to hydrogen bonding and the electronic environment created by the pyridylmethyl substituent.

The aromatic C-H stretching vibrations of both the indole and pyridine rings are expected to appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations within the rings give rise to a series of characteristic bands in the 1450-1620 cm⁻¹ region. For a typical indole structure, strong aromatic C=C stretching bands are observed around 1508 cm⁻¹ and 1577 cm⁻¹. The pyridine ring also contributes to this region with its own set of C=C and C=N stretching vibrations. The coupling of these vibrations can lead to a complex pattern of absorption bands, providing a unique fingerprint for the molecule.

Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern of the aromatic rings, are expected in the region below 900 cm⁻¹. These bands can be used to confirm the substitution at the 3-position of the indole ring and the 2-position of the pyridine ring.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Indole N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C and C=N Stretch | 1450 - 1620 |

| C-H Out-of-Plane Bending | < 900 |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The electronic absorption and emission properties of Indole, 3-(2-pyridylmethyl)- have been investigated to understand its behavior upon interaction with light. These photophysical properties are fundamentally linked to the molecule's electronic structure and the nature of its electronic transitions.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of Indole, 3-(2-pyridylmethyl)- is characterized by electronic transitions within the π-systems of the indole and pyridine rings. The indole chromophore typically displays two main absorption bands. The first, appearing at shorter wavelengths (around 200-230 nm), is attributed to the π → π* transition of the benzene (B151609) ring (¹Bb band). The second, at longer wavelengths (around 260-290 nm), corresponds to the π → π* transition of the pyrrole part of the indole ring (¹La and ¹Lb bands).

The presence of the 2-pyridylmethyl substituent at the 3-position of the indole can influence these transitions. The pyridine ring itself has characteristic π → π* and n → π* transitions. The methylene bridge between the two aromatic systems partially disrupts the π-conjugation. However, electronic communication can still occur through space and inductive effects. This can lead to shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in the molar absorptivity compared to the individual chromophores. The extent of these changes provides insight into the degree of electronic interaction between the indole and pyridine moieties.

| Transition | Typical Wavelength Range for Indoles (nm) |

| ¹Bb (Benzene Ring) | 200 - 230 |

| ¹La and ¹Lb (Pyrrole Ring) | 260 - 290 |

Fluorescence Spectroscopy for Emission Characteristics and Quantum Yields

Indole and its derivatives are well-known for their fluorescent properties. Upon excitation at an appropriate wavelength, Indole, 3-(2-pyridylmethyl)- is expected to exhibit fluorescence emission. The emission spectrum is typically a mirror image of the lowest energy absorption band and is Stokes-shifted to a longer wavelength. The fluorescence of indole itself is sensitive to the polarity of the solvent, a characteristic that is likely to be retained in this derivative.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of Indole, 3-(2-pyridylmethyl)- would be influenced by various factors, including the rigidity of the molecule, the nature of the solvent, and the presence of any non-radiative decay pathways. The pyridyl nitrogen, with its lone pair of electrons, could potentially influence the excited state dynamics and, consequently, the quantum yield. For comparison, many simple indole derivatives exhibit moderate to high quantum yields. A detailed study would be required to determine the precise emission maximum and quantum yield for this specific compound under various conditions.

Mechanistic Organic and Inorganic Chemistry of Indole, 3 2 Pyridylmethyl

Electronic Properties and Reactivity of the Indole (B1671886) and Pyridine (B92270) Nitrogen Atoms

The chemical behavior of Indole, 3-(2-pyridylmethyl)- is dictated by the distinct electronic characteristics of its two constituent heterocyclic rings: the electron-rich indole and the electron-deficient pyridine. The nitrogen atom in the indole ring contributes its lone pair of electrons to the aromatic π-system, resulting in a 10-electron aromatic structure. bhu.ac.inresearchgate.net This delocalization makes the indole nucleus a π-excessive system, prone to electrophilic attack. bhu.ac.in Conversely, the nitrogen in the pyridine ring is more electronegative than the carbon atoms and its lone pair resides in an sp² hybrid orbital in the plane of the ring, not participating in the aromatic sextet. This leads to a π-deficient character for the pyridine ring. The methylene (B1212753) bridge connecting the two rings provides electronic insulation, yet the electron-donating nature of the indole moiety can subtly influence the electronic properties of the pyridine ring, and vice versa.

Both the indole and pyridine rings in Indole, 3-(2-pyridylmethyl)- are aromatic, fulfilling Hückel's rule of (4n+2) π electrons. bhu.ac.inquora.com The indole ring system contains 10 π-electrons (eight from the carbon atoms and two from the nitrogen lone pair), while the pyridine ring has a 6 π-electron system. bhu.ac.inmasterorganicchemistry.com

The electron density is not uniformly distributed across the molecule. In the indole ring, the delocalization of the nitrogen's lone pair significantly increases the electron density on the carbon atoms of the pyrrole (B145914) part of the molecule, particularly at the C-3 position. quora.comnih.gov This makes the indole ring highly nucleophilic and susceptible to electrophilic substitution. researchgate.netrsc.org Since the C-3 position is occupied by the 2-pyridylmethyl group, the next most activated position for electrophilic attack is generally the C-2 position, followed by positions on the benzene (B151609) ring. bhu.ac.in The pyridine ring, in contrast, has a lower electron density than benzene, with the greatest deficit at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. This makes the pyridine ring less reactive towards electrophiles but more susceptible to nucleophilic attack at these positions.

Table 1: Calculated Electron Densities of Parent Heterocycles

| Atom Position | Indole (Calculated) | Pyridine (Calculated) |

|---|---|---|

| N-1 | High | Low |

| C-2 | Moderate | Low |

| C-3 | High | Moderate |

| C-4 | Low | Low |

| C-5 | Moderate | Moderate |

| C-6 | Moderate | Low |

| C-7 | Low | - |

Note: This table represents general, calculated trends for the parent heterocycles to illustrate the principles of electron density distribution.

In contrast, the lone pair on the pyridine nitrogen is available for protonation, making pyridine a weak base with a pKa for its conjugate acid of approximately 5.2. The presence of the electron-donating indolylmethyl group at the 2-position of the pyridine ring is expected to slightly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Table 2: Typical pKa Values for Indole and Pyridine Moieties

| Functional Group | pKa Value | Property |

|---|---|---|

| Indole N-H | ~17 | Weakly Acidic quimicaorganica.org |

| Protonated Indole (C-3) | ~ -3.6 | Very Weakly Basic wikipedia.org |

| Protonated Pyridine | ~ 5.2 | Weakly Basic |

Note: Values are for the parent heterocycles and serve as a reference.

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Indole and Pyridine Rings

The reactivity of Indole, 3-(2-pyridylmethyl)- in aromatic substitution reactions is highly regioselective, governed by the electronic nature of the two rings.

The electron-rich indole ring readily undergoes electrophilic aromatic substitution . researchgate.net The preferred site for electrophilic attack on an unsubstituted indole is the C-3 position. bhu.ac.instackexchange.com This preference is explained by the ability of the nitrogen atom to stabilize the intermediate carbocation (Wheland intermediate) without disrupting the aromaticity of the fused benzene ring. stackexchange.comic.ac.uk

In Indole, 3-(2-pyridylmethyl)-, the C-3 position is already substituted. Therefore, electrophilic substitution will occur at other positions. The next most favorable site is typically the C-2 position, although reactions at C-2 can sometimes lead to rearrangement or require more forcing conditions. quimicaorganica.org If both C-2 and C-3 are blocked, electrophilic substitution can occur on the benzene ring, typically at the C-5 or C-7 positions.

The pyridine ring is electron-deficient and thus generally unreactive towards electrophiles, requiring harsh conditions for substitution to occur, which would primarily take place at the C-3 and C-5 positions. Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution , especially at the C-2, C-4, and C-6 positions, particularly if a good leaving group is present.

As mentioned, for an unsubstituted indole, there is a strong kinetic and thermodynamic preference for electrophilic substitution at the C-3 position. bhu.ac.instackexchange.com The attack at C-3 leads to a more stable cationic intermediate where the positive charge is delocalized over the nitrogen and the C-2 atom, while maintaining the aromaticity of the benzene ring. stackexchange.com Attack at the C-2 position leads to an intermediate where stabilizing resonance structures would disrupt the benzene ring's aromaticity. bhu.ac.in

In Indole, 3-(2-pyridylmethyl)-, the C-3 position is occupied. This directs further electrophilic attack to other positions. While the C-2 position is electronically the next most activated site on the pyrrole ring, steric hindrance from the adjacent bulky 3-(2-pyridylmethyl) group might influence the regioselectivity. quimicaorganica.org Therefore, electrophilic substitution might be directed to the C-5 or C-7 positions of the benzene portion of the indole nucleus, depending on the specific electrophile and reaction conditions. beilstein-journals.orgnih.gov Intramolecular cyclization reactions involving a side chain at the C-4 position have been shown to favor attack at C-3, but when C-3 is blocked, cyclization can be directed to C-5. nih.gov

Radical Chemistry and Oxidative Processes Involving Indole, 3-(2-pyridylmethyl)-

The indole nucleus is susceptible to oxidative processes and can participate in radical reactions. Oxidation can be initiated by various chemical oxidants or electrochemically. copernicus.orgrsc.org The reaction of indoles with radicals such as hydroxyl (•OH) or chloride (•Cl) radicals can proceed via addition to the double bonds or by hydrogen abstraction from the N-H group to form an indolyl radical (C₈H₆N•). copernicus.orgcopernicus.org These radicals can then react further, for example, with molecular oxygen to form peroxy radicals, leading to a variety of oxidation products. copernicus.orgcopernicus.org

The inherent nucleophilicity of the indole C-3 position also allows for its participation in radical coupling reactions. nih.gov For Indole, 3-(2-pyridylmethyl)-, while the C-3 position is substituted, radical processes could potentially occur at the C-2 position or involve the N-H group.

One-electron oxidation of the electron-rich indole ring leads to the formation of an indole π-cation radical. nih.gov These species can be generated chemically, electrochemically, or photochemically. rsc.orgnih.gov The stability of these radical cations is influenced by the substitution pattern on the indole ring.

The presence of the pyridine moiety in Indole, 3-(2-pyridylmethyl)- introduces the possibility of forming coordination complexes with various metal ions. nih.gov The pyridine nitrogen is a common coordination site for metals. nih.gov In such a complex, the metal center can facilitate the oxidation of the indole ring. Studies on platinum(II) complexes have shown that indoles can coordinate to the metal center through the C2=C3 π-bond initially, which can then rearrange to an N-bound complex. nih.govcaltech.edu The formation of a metal-indole π-complex could facilitate the single-electron transfer process, leading to the formation of a stable indole π-cation radical within the coordination sphere of the metal. The stability of this radical cation would be influenced by the nature of the metal ion and the other ligands present in the complex. nih.gov

One-Electron Oxidation Pathways

The oxidation of indole and its derivatives is a complex process that can proceed through various pathways. For indole itself, electrochemical studies have shown that oxidation in aqueous media (pH > 3) typically involves the transfer of one electron and one proton. scispace.com The initial step is the removal of a single electron from the π-rich indole ring system to form a radical cation. scispace.com This is followed by deprotonation, most commonly from the N-H position, to yield a neutral indolyl radical. scispace.com

In the case of Indole, 3-(2-pyridylmethyl)-, the proposed one-electron oxidation pathway would initiate similarly with the formation of an indole radical cation. Subsequent deprotonation from the indole nitrogen would lead to the corresponding neutral radical. This radical species is resonance-stabilized, with the unpaired electron delocalized over the indole ring. The presence of the 3-(2-pyridylmethyl) substituent can influence the electron density distribution and stability of this radical intermediate. The oxidation process for indole derivatives is often irreversible and can lead to a two-step oxidation, typically involving the C2 position on the pyrrole ring, followed by potential hydroxylation on the benzene moiety of the indole nucleus. scispace.com Computational studies on indole oxidation have also highlighted that H-abstraction from the N-H group is a favorable pathway in radical-initiated reactions. copernicus.org

The general mechanism can be summarized as follows:

Initial Oxidation : Loss of one electron from the indole π-system to form a radical cation.

Deprotonation : Loss of a proton (H⁺), typically from the indole nitrogen, to form a neutral indolyl radical.

Further Reactions : The resulting radical can then undergo further reactions, such as dimerization or reaction with other species in the medium.

Reaction Mechanisms in Metal-Catalyzed Transformations Utilizing Indole, 3-(2-pyridylmethyl)-

Transition metal-catalyzed reactions, particularly those involving C-H functionalization, have become powerful tools for modifying the indole scaffold. dntb.gov.uarsc.org Indole, 3-(2-pyridylmethyl)- is a particularly interesting substrate for these transformations due to the directing capabilities of the pyridylmethyl group, which can control the regioselectivity of the reaction. nih.gov Palladium is a commonly employed catalyst for such transformations, enabling a variety of C-H functionalization reactions including arylations, alkenylations, and annulations. dntb.gov.uarsc.org

Palladium-Catalyzed C-H Activation and Cyclopalladation Mechanisms

Palladium-catalyzed C-H activation is a key strategy for the direct functionalization of the indole nucleus. In substrates like Indole, 3-(2-pyridylmethyl)-, the reaction often proceeds via a cyclopalladation mechanism. This process involves the coordination of the palladium catalyst to the nitrogen atom of the pyridine ring. This initial coordination brings the metal center into close proximity to a specific C-H bond on the indole ring, facilitating its cleavage and the formation of a palladacycle intermediate.

The generally accepted mechanism involves several key steps:

Coordination : The Lewis basic nitrogen of the pyridyl group coordinates to the Pd(II) catalyst.

C-H Activation/Cyclometalation : The coordinated palladium center facilitates the cleavage of a nearby C-H bond on the indole ring, typically at the C2 position, through a concerted metalation-deprotonation (CMD) pathway. This results in the formation of a stable five- or six-membered cyclopalladated intermediate (a palladacycle). nih.gov

Reductive Elimination or Further Reaction : The palladacycle can then react with another substrate (e.g., an alkene or an aryl halide). This step often involves oxidative addition to the palladium center, followed by migratory insertion and finally reductive elimination, which forms the new C-C bond and regenerates a form of the palladium catalyst that can re-enter the catalytic cycle.

Studies have shown that for N-(2-pyridylmethyl)-substituted indoles, palladium catalysis directs functionalization selectively to the C-2 position, in contrast to other substituted indoles where C-3 functionalization might occur. nih.gov The formation of these indole-binding complexes through cyclopalladation has been studied spectroscopically, and the rate of formation can be influenced by other coordinating groups within the molecule. nih.gov

| Catalyst System | Substrate Type | Key Mechanistic Step | Outcome | Reference |

|---|---|---|---|---|

| Pd(II) salts (e.g., PdCl₂, Pd(OAc)₂) | N-(2-pyridylmethyl)indole | Coordination to pyridyl-N followed by C2-H activation | Formation of a C2-palladated intermediate | nih.govnih.gov |

| Pd(II) with oxidant (e.g., Cu(OAc)₂) | N-(2-pyridylmethyl)indole + Alkene | Cyclopalladation at C2, followed by alkene insertion and β-hydride elimination | Selective C2-alkenylation of the indole ring | nih.gov |

Role of the Pyridylmethyl Group as a Directing Auxiliary

The pyridylmethyl group attached to the indole core is not merely a substituent but plays a crucial role as a directing group in metal-catalyzed C-H activation. nih.gov A directing group is a functional group within a substrate that coordinates to the metal catalyst, positioning it to activate a specific, and often otherwise unreactive, C-H bond.

In Indole, 3-(2-pyridylmethyl)-, the nitrogen atom of the pyridine ring acts as a Lewis base, forming a coordinate bond with the palladium catalyst. nih.gov This chelation event tethers the catalyst in close proximity to the C2-H bond of the indole ring. This proximity significantly lowers the activation energy for the cleavage of this specific C-H bond over others (such as those at C4, C5, C6, or C7), leading to high regioselectivity. nih.govnih.gov Once the C-H bond is activated and the palladacycle is formed, the directing group continues to hold the metal in place for subsequent steps of the catalytic cycle. This directed approach allows for the functionalization of the indole C2-position, a site that can be less inherently reactive towards electrophilic substitution compared to the C3-position. nih.govbhu.ac.in

The effectiveness of the pyridyl group as a directing auxiliary is a cornerstone of modern synthetic strategies, enabling predictable and selective construction of complex indole derivatives. nih.gov

Intermolecular Interactions and Hydrogen Bonding involving the Indole N-H and Pyridine N

The structure of Indole, 3-(2-pyridylmethyl)- features two key sites for non-covalent interactions: the indole N-H group and the pyridine nitrogen atom. These sites allow the molecule to participate in a variety of intermolecular interactions, most notably hydrogen bonding, which can influence its physical properties and crystal packing.

Indole N-H as a Hydrogen Bond Donor : The hydrogen atom attached to the indole nitrogen is acidic and acts as a strong hydrogen bond donor. nih.gov It can form hydrogen bonds with suitable acceptors, such as the nitrogen atom of a pyridine ring on an adjacent molecule, or with solvent molecules.

Pyridine N as a Hydrogen Bond Acceptor : The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it a good hydrogen bond acceptor. nih.gov It can accept a hydrogen bond from a donor, such as the indole N-H of a neighboring molecule.

The combination of a hydrogen bond donor (indole N-H) and a hydrogen bond acceptor (pyridine N) within the same molecule allows for the formation of self-associated structures, such as dimers or extended chains, in the solid state or in non-polar solvents.

Beyond classical hydrogen bonding, the aromatic rings of the indole and pyridine moieties can participate in other non-covalent interactions:

π-π Stacking : The planar aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.

C-H···π Interactions : The C-H bonds of one molecule can interact with the electron-rich π-cloud of an aromatic ring on another molecule. nih.gov Theoretical studies on indole have explored the potential for hydrogen bonding to the π-cloud of both the five-membered pyrrole ring and the six-membered benzene ring. nih.gov

These varied intermolecular forces play a critical role in determining the supramolecular chemistry of Indole, 3-(2-pyridylmethyl)-.

Based on a comprehensive search for computational and theoretical investigations on the specific chemical compound "Indole, 3-(2-pyridylmethyl)-," it has been determined that there is a lack of published research that directly addresses the detailed analyses requested in the provided outline.

Searches for quantum chemical calculations (such as Density Functional Theory or Ab Initio studies), specific analyses of molecular orbitals, electron density maps, electrostatic potential surfaces, predicted spectroscopic parameters (NMR, UV-Vis, vibrational frequencies), and molecular dynamics simulations for "Indole, 3-(2-pyridylmethyl)-" did not yield specific results for this exact molecule.

While the scientific literature contains a breadth of computational research on the broader class of indole derivatives, applying findings from these related but structurally distinct molecules would not adhere to the strict requirement of focusing solely on "Indole, 3-(2-pyridylmethyl)-". Doing so would be speculative and scientifically unsound.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time due to the absence of dedicated computational studies on "Indole, 3-(2-pyridylmethyl)-" in the available literature.

Computational and Theoretical Investigations of Indole, 3 2 Pyridylmethyl

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Tautomeric Equilibria and Dynamic Behavior

The structural dynamics of Indole (B1671886), 3-(2-pyridylmethyl)- are governed by the potential for tautomerism, a phenomenon involving proton transfer between different atoms within the molecule. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the landscape of possible tautomers and predicting their relative stabilities. ku.dkruc.dk For Indole, 3-(2-pyridylmethyl)-, several tautomeric forms can be hypothesized.

The most stable and prevalent form is the standard structure (Tautomer A). However, intramolecular proton transfer can lead to other forms, such as a zwitterionic tautomer (Tautomer B) where the proton from the indole nitrogen migrates to the pyridine (B92270) nitrogen. Another possibility involves the methylene (B1212753) bridge, leading to imine-enamine type tautomers (Tautomer C), which would disrupt the aromaticity of one of the heterocyclic rings.

Computational calculations are employed to determine the Gibbs free energy of each potential tautomer. mdpi.com The relative energies dictate the equilibrium population of each species. Studies on related heterocyclic systems, such as aminopyridines and imidazopyridine derivatives, have shown that the canonical amine forms are often significantly more stable than their imine counterparts. researchgate.netnih.gov The stability is also highly dependent on the environment; calculations are often performed in the gas phase and with a solvent model (like the Polarizable Continuum Model, PCM) to account for solvent effects, which can significantly alter the energy differences between tautomers. researchgate.netmdpi.com For instance, polar solvents may stabilize zwitterionic forms more effectively than nonpolar solvents.

The energy barriers for the interconversion between these tautomers can also be calculated, providing insight into the dynamic behavior of the molecule. nih.gov A high energy barrier would suggest that the tautomers, once formed, are kinetically stable and might be individually observable under certain conditions.

Table 1: Illustrative Calculated Relative Energies of Potential Tautomers of Indole, 3-(2-pyridylmethyl)- This table presents hypothetical data based on typical computational results for similar heterocyclic systems to illustrate the concept.

| Tautomer ID | Description | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in Water (kcal/mol) |

| Tautomer A | Standard Indole, 3-(2-pyridylmethyl)- | 0.00 (Reference) | 0.00 (Reference) |

| Tautomer B | Zwitterionic (Proton on Pyridine N) | +15.8 | +9.5 |

| Tautomer C | Enamine-like (Double bond in Pyrrole (B145914) ring) | +25.2 | +23.8 |

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational chemistry provides powerful tools for mapping the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like Indole, 3-(2-pyridylmethyl)-. pku.edu.cn A plausible synthetic route is the electrophilic aromatic substitution of indole, which is known to be highly reactive at the C3 position, with an electrophilic 2-pyridylmethyl species. ic.ac.ukresearchgate.net

Using quantum chemical calculations, the entire potential energy surface for the reaction can be explored. This process involves identifying all stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net For the proposed synthesis, the reaction would likely proceed through a Wheland intermediate, also known as a sigma-complex, where the electrophile has bonded to the C3 carbon of the indole, temporarily disrupting its aromaticity. ic.ac.uk

Computational models can precisely determine the geometry of the transition state—the highest energy point along the reaction coordinate connecting reactants to intermediates or products. Locating a transition state is confirmed by frequency calculations, where a stable structure has all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov This analysis allows for a step-by-step visualization of the bond-breaking and bond-forming processes.

Energetics and Kinetics of Synthetic Transformations

The kinetics of the reaction are governed by the activation energy (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. pku.edu.cn According to transition state theory, a lower activation energy corresponds to a faster reaction rate. Computational methods can predict these energy barriers, allowing for the comparison of different potential reaction pathways and the identification of the most kinetically favorable route. nih.gov For multi-step reactions, the rate-determining step is the one with the highest activation barrier.

Table 2: Illustrative Energy Profile for the Electrophilic Substitution Synthesis of Indole, 3-(2-pyridylmethyl)- This table presents hypothetical data to illustrate a calculated reaction energy profile.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Indole + Electrophile | 0.00 |

| TS1 | First Transition State | +12.5 |

| Intermediate | Sigma-complex | +5.7 |

| TS2 | Second Transition State (Proton loss) | +8.2 |

| Products | Indole, 3-(2-pyridylmethyl)- | -15.0 |

Studies of Non-Covalent Interactions